Chalcogen-Chalcogen Exchange Efficiency: Te-Te Exchange Surpasses Se-Se and S-S at Room Temperature
Integrated 125Te NMR spectroscopic and quantum chemical (DFT) analyses demonstrate that the chalcogen-chalcogen exchange efficiency for ditellurides is superior to diselenides and disulfides, following the trend Te-Te > Te-Se > Te-S [1]. In this context, diisopropylditelluride undergoes spontaneous and unbiased Te-Te exchange at room temperature, reaching a consistent 1:1 equilibrium distribution of reactants and products, without requiring external stimuli such as light, catalysts, or elevated temperatures [1]. This contrasts sharply with disulfide exchange, which typically requires thiolate catalysts or UV light, and diselenide exchange, which is intermediate but slower than ditelluride exchange [2].
| Evidence Dimension | Chalcogen-chalcogen bond exchange efficiency trend (room temperature, no stimulus) |
|---|---|
| Target Compound Data | Te-Te exchange proceeds to equilibrium with 1:1 product distribution at room temperature without catalyst or light [1] |
| Comparator Or Baseline | Disulfide (S-S) exchange: requires catalyst (e.g., thiolate) or UV light [2]; Diselenide (Se-Se) exchange: slower than Te-Te, intermediate trend [1] |
| Quantified Difference | Qualitative ranking: Te-Te > Te-Se > Te-S in exchange efficiency [1]; disulfides cannot achieve spontaneous room-temperature exchange without additives [2] |
| Conditions | Room temperature, organic solvents (CDCl3 or toluene-d8), monitored by 125Te NMR spectroscopy [1] |
Why This Matters
Researchers seeking autonomous, stimulus-free dynamic covalent systems must select a ditelluride such as diisopropylditelluride over disulfide or diselenide analogs to avoid the need for external triggers that could interfere with sensitive biological or material systems.
- [1] Fisker, C.D.; Poater, J.; Bickelhaupt, F.M.; Mecinović, J. Dynamic Combinatorial Chemistry of Ditellurides. Chem. Eur. J. 2025, 31 (35), e202501291. View Source
- [2] Yan, J.; Zhang, H.; Li, Y.; et al. Self-healing polyurethane based on ditelluride bonds. Appl. Surf. Sci. 2018, 455, 318-325. View Source
